molecular formula C10H15N3 B15330838 3-(tert-Butyl)picolinimidamide

3-(tert-Butyl)picolinimidamide

Cat. No.: B15330838
M. Wt: 177.25 g/mol
InChI Key: UPFPLQVZNUWHFI-UHFFFAOYSA-N
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Description

3-(tert-Butyl)picolinimidamide is a heterocyclic carboximidamide derivative characterized by a picolinimidamide core substituted with a tert-butyl group at the 3-position. The tert-butyl group confers steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to smaller substituents like methyl or halogens.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-tert-butylpyridine-2-carboximidamide

InChI

InChI=1S/C10H15N3/c1-10(2,3)7-5-4-6-13-8(7)9(11)12/h4-6H,1-3H3,(H3,11,12)

InChI Key

UPFPLQVZNUWHFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC=C1)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)picolinimidamide typically involves the reaction of picolinamide with tert-butylamine under specific conditions. One common method includes the use of dichloromethane as a solvent and benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction mixture is stirred and heated to around 45°C, allowing the tert-butyl group to attach to the picolinamide structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow microreactor systems could enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)picolinimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(tert-Butyl)picolinimidamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(tert-Butyl)picolinimidamide exerts its effects involves interactions with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(tert-Butyl)picolinimidamide (inferred properties) with closely related carboximidamide derivatives reported in recent studies. Data are derived from analogs with substitutions at the pyridine ring, isoxazole, or phenyl groups.

Compound ID Substituents Yield (%) Purity (%) Melting Point (°C) Molecular Weight (g/mol) HRMS (ESI) [M+H]+ (Found) Key Features
This compound* 3-tert-butyl, picolinimidamide core N/A N/A N/A ~213.71† N/A High lipophilicity; steric hindrance from tert-butyl group
Compound 41 6-methyl, 3-(2-chlorophenyl)-5-methylisothiazole 70 99.49 N/R 391.04 391.0354 High purity; chloro-substituted phenyl enhances electrophilicity
Compound 38 3,5-dichloro, 3-(2,6-dichlorophenyl)-5-methylisoxazole 87 99.00 190 458.96 458.9578 Tetrachlorinated; high molecular weight and crystallinity
Compound 75 5-bromo, 3-(2,6-dibromophenyl)-5-methylisoxazole 91 N/R 229–230 586.93‡ N/A Bromine substituents increase molecular bulk; high yield
4-(tert-Butyl)picolinimidamide HCl 4-tert-butyl, hydrochloride salt N/R N/R N/R 213.71 N/A Hydrochloride salt improves solubility; stored at 2–8°C

*Inferred properties based on structural analogs. †Calculated for C10H16ClN3 (hydrochloride salt). ‡Estimated for C17H11Br2Cl2N4O3. N/R: Not reported in cited evidence.

Key Observations:

tert-Butyl Group: Compared to halogens, the tert-butyl group (as in 4-(tert-butyl)picolinimidamide HCl) introduces significant steric hindrance, which may limit metabolic degradation but also reduce aqueous solubility .

Synthetic Efficiency :

  • Brominated derivatives (e.g., Compound 75) achieve higher yields (91%) compared to chlorinated analogs (70–87%), possibly due to improved reaction kinetics with bromine-containing acyl chlorides .

Physicochemical Properties :

  • Melting points correlate with molecular symmetry and halogen content. Compound 75 (229–230°C) exhibits a higher melting point than Compound 38 (190°C), likely due to bromine’s stronger intermolecular forces .
  • The hydrochloride salt of 4-(tert-butyl)picolinimidamide highlights strategies to address solubility challenges common in lipophilic imidamide derivatives .

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